molecular formula C40H45N3O3S3 B4289911 N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE

N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE

Cat. No.: B4289911
M. Wt: 712.0 g/mol
InChI Key: CHUZIGDQZXOQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE is a complex organic compound with a unique structure that combines benzothiazole, benzylamino, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group on the benzothiazole core.

    Attachment of Benzylamino Group: The benzylamino group can be attached through a reductive amination reaction, where a benzylamine reacts with an aldehyde or ketone in the presence of a reducing agent.

    Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with a decyloxybenzoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio and benzylamino groups, leading to the formation of sulfoxides, sulfones, and N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones, and N-oxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, as well as in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole core may interact with the active sites of enzymes, while the benzylamino and benzamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Benzylamino Derivatives: Compounds with a benzylamino group, such as benzylamine and N-benzylmethylamine.

    Benzamide Derivatives: Compounds with a benzamide moiety, such as benzamide and N-phenylbenzamide.

Uniqueness

N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE is unique due to its combination of benzothiazole, benzylamino, and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[4-[2-(benzylamino)-2-oxoethyl]sulfanylphenyl]methylsulfanyl]-1,3-benzothiazol-6-yl]-4-decoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H45N3O3S3/c1-2-3-4-5-6-7-8-12-25-46-34-20-17-32(18-21-34)39(45)42-33-19-24-36-37(26-33)49-40(43-36)48-28-31-15-22-35(23-16-31)47-29-38(44)41-27-30-13-10-9-11-14-30/h9-11,13-24,26H,2-8,12,25,27-29H2,1H3,(H,41,44)(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUZIGDQZXOQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{[(4-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}PHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.